3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9
CAS No.:
Cat. No.: VC16659215
Molecular Formula: C19H27NO3
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27NO3 |
|---|---|
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | 9,10-dimethoxy-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
| Standard InChI | InChI=1S/C19H27NO3/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21/h9-10,14,16H,4-8,11-12H2,1-3H3/i1D3,4D2,5D2,6D2 |
| Standard InChI Key | CXDIPZOEHIFPBF-VYNTZABCSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
| Canonical SMILES | CCCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Introduction
Chemical Structure and Deuteration Strategy
Core Modifications
The compound’s structure diverges from tetrabenazine at two key sites:
-
Position 3 Substitution: The 2-methylpropyl side chain is replaced with a linear n-butyl group (-CH2CH2CH2CH3). This alteration likely reduces steric hindrance and modulates lipophilicity, potentially influencing blood-brain barrier permeability and target engagement .
-
Deuterium Incorporation: Nine hydrogen atoms are substituted with deuterium. Based on analogous deutetrabenazine (d6-tetrabenazine) designs, deuterium is expected to occupy methoxy (-OCD3) groups and the n-butyl chain .
Table 1: Structural Comparison with Tetrabenazine and Deutetrabenazine
| Feature | Tetrabenazine | Deutetrabenazine (d6) | 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 |
|---|---|---|---|
| Position 3 Substituent | 2-Methylpropyl | 2-Methylpropyl | n-Butyl |
| Deuteration Sites | None | Methoxy groups (d6) | Methoxy groups + n-butyl chain (d9) |
| Molecular Formula | C19H27NO3 | C19H21D6NO3 | C20H21D9NO3 |
Synthesis and Industrial Scalability
Reaction Pathway Optimization
The synthesis of 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 builds on methodologies developed for tetrabenazine and deutetrabenazine, which emphasize cost-effective, non-genotoxic processes . Key steps include:
-
Alkylation: Introduction of the n-butyl group via nucleophilic substitution, replacing the traditional isobutyl moiety.
-
Deuteration: Isotopic enrichment using deuterated reagents (e.g., D2O, CD3I) under controlled conditions to ensure regioselectivity .
-
Purification: Chromatographic techniques to isolate the desired stereoisomers, critical for VMAT2 inhibition efficacy .
Pharmacokinetic and Metabolic Profile
Deuteration’s Impact on Metabolism
Deuterium’s kinetic isotope effect (DKIE) slows cytochrome P450-mediated oxidation, particularly at methoxy and alkyl sites . For 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9, this results in:
-
Extended Half-Life: Reduced first-pass metabolism increases systemic exposure. In deutetrabenazine, deuterium substitution doubled the half-life compared to tetrabenazine .
-
Metabolite Attenuation: O-desmethyl metabolites, linked to neurotoxicity, are minimized. Preclinical data on deutetrabenazine show a 50–70% reduction in O-desmethyl metabolite AUC .
Table 2: Projected Pharmacokinetic Parameters vs. Tetrabenazine
| Parameter | Tetrabenazine | 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 (Estimated) |
|---|---|---|
| Half-Life (t1/2) | 4–8 hours | 12–18 hours |
| AUC (ng·h/mL) | 100 | 250–300 |
| Cmax (ng/mL) | 20 | 15–18 |
| O-Desmethyl Metabolites | High | Low (<50% of parent compound) |
Therapeutic Applications and Clinical Relevance
Target Indications
Like tetrabenazine, this derivative is indicated for:
-
Huntington’s Disease Chorea: By depleting presynaptic dopamine, it mitigates involuntary movements .
-
Tardive Dyskinesia: Potential off-label use, given VMAT2’s role in regulating monoamine release .
Advantages Over Existing Therapies
-
Reduced Dosing Frequency: Prolonged half-life may enable once-daily dosing, improving compliance.
-
Improved Safety Profile: Lower metabolite exposure decreases risks of depression, parkinsonism, and sedation .
Comparative Analysis with Deuterated Analogues
Deutetrabenazine (d6) vs. 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9
While deutetrabenazine focuses on methoxy deuteration, the n-butyl substitution in this compound may enhance target affinity and distribution. Preferential blood-brain barrier penetration due to altered lipophilicity could yield superior efficacy in movement disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume